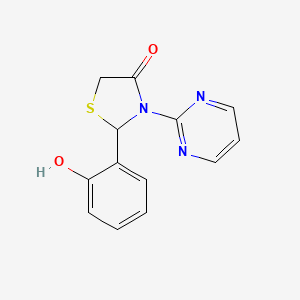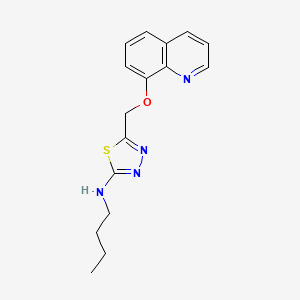![molecular formula C15H18N2 B12911579 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole CAS No. 89992-49-4](/img/structure/B12911579.png)
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is a complex organic compound featuring a pyrrolidine ring fused to a cyclohepta[c]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles is a well-studied route .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological pathways and interactions due to its unique structure.
作用机制
The mechanism of action of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Cyclohepta[c]pyrrole Derivatives: These compounds have a similar core structure and are used in similar applications.
Uniqueness
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the combination of the pyrrolidine and cyclohepta[c]pyrrole rings. This unique structure contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
89992-49-4 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-pyrrolidin-1-ylcyclohepta[c]pyrrole |
InChI |
InChI=1S/C15H18N2/c1-11-14-7-5-13(17-9-3-4-10-17)6-8-15(14)12(2)16-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
PMDAKHRTDDHMLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)







![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)
